1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one is an organic compound that belongs to the class of nitro ketones This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group, and a phenylpentanone structure
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one can be achieved through several synthetic routes. One common method involves the nitration of a precursor compound, followed by a series of reactions to introduce the methoxy and phenyl groups. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the pure compound. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one can be compared with other similar compounds, such as:
- 1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
- 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of different substituents can significantly impact their chemical and biological properties, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
54254-50-1 |
---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one |
InChI |
InChI=1S/C19H21NO4/c1-19(2,20(22)23)17(14-7-5-4-6-8-14)13-18(21)15-9-11-16(24-3)12-10-15/h4-12,17H,13H2,1-3H3 |
InChI-Schlüssel |
LYTFFGBPQIAMRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.